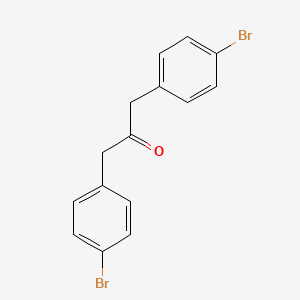

1,3-Bis(4-bromophenyl)propan-2-one

Description

Significance of Dibrominated Diarylethanones in Synthetic Pathways

Dibrominated diarylethanones, such as 1,3-Bis(4-bromophenyl)propan-2-one, are significant in synthetic organic chemistry due to the versatile reactivity imparted by the bromine atoms. Bromine is an excellent leaving group, making these compounds ideal precursors for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

The presence of two bromo-substituents offers the potential for sequential or double modifications, providing a pathway to symmetrical and unsymmetrical diaryl compounds. Furthermore, the electron-withdrawing nature of the bromine atoms can influence the reactivity of the aromatic rings and the adjacent carbonyl group. This electronic effect can be exploited in various synthetic strategies, including nucleophilic aromatic substitution and reactions involving the enolate of the ketone.

Historical Context and Evolution of Research on 1,3-Diarylpropan-2-one Architectures

The 1,3-diarylpropan-2-one scaffold is a well-established structural motif in organic chemistry. Historically, the synthesis of these compounds has been dominated by classical reactions such as the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones), followed by reduction of the double bond. This two-step approach has been a reliable method for accessing a wide range of substituted 1,3-diarylpropan-2-ones.

Another historical method for the synthesis of related diaryl ketones is the Fries rearrangement, where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. derpharmachemica.com Over the years, research has focused on developing more efficient and versatile synthetic methods. These include iron-catalyzed arylation of aroyl cyanides and transition metal-catalyzed reactions that allow for greater functional group tolerance and milder reaction conditions. nih.gov The evolution of synthetic methodologies has expanded the accessibility of diverse 1,3-diarylpropan-2-one derivatives, facilitating their exploration in various fields of chemical research.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its utility as a building block in organic synthesis. The presence of two reactive bromine sites makes it an attractive starting material for the synthesis of more complex molecules. For instance, the unsaturated precursor, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, has been utilized in crystallographic studies to understand the structural features of chalcones. elsevier.com

While direct studies on the biological activity of this compound are not extensively reported, research on analogous compounds suggests potential areas of interest. For example, fluorinated and other halogenated diaryl ketones have been investigated for their potential applications in medicinal chemistry. biosynth.comsmolecule.com The core structure of 1,3-diarylpropan-2-one is found in various biologically active molecules, and the bromo-substituents of the title compound provide handles for synthetic modifications that could lead to the development of new therapeutic agents.

The compound and its derivatives are also of interest in materials science. The rigid diarylpropanone backbone and the potential for functionalization via the bromine atoms make it a candidate for the synthesis of novel polymers and functional materials with specific electronic or photophysical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKEYDDVSREIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Bis 4 Bromophenyl Propan 2 One

Strategies Involving Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1,3-bis(4-bromophenyl)propan-2-one can be achieved through various carbon-carbon bond-forming reactions. These methods often involve the strategic connection of smaller, readily available building blocks.

Chalcone-Based Synthesis and Subsequent Reduction

A prominent route to this compound involves the synthesis and subsequent reduction of a chalcone (B49325) precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that can be readily prepared through base-catalyzed condensation reactions. researchgate.netnih.gov

The synthesis commences with the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-bromobenzaldehyde (B125591). This reaction, typically catalyzed by a base such as sodium hydroxide, yields (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. nih.gov The α,β-unsaturated carbonyl system of this chalcone is then selectively reduced to afford the target saturated ketone, this compound. nih.gov Various reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

| Starting Materials | Intermediate | Product |

| 4-bromoacetophenone | (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | This compound |

| 4-bromobenzaldehyde |

Adapted Condensation Reactions: Exploration of Claisen-Schmidt Variants

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction can be adapted to synthesize the precursor to this compound.

Specifically, the reaction between acetone (B3395972) and two equivalents of 4-bromobenzaldehyde under basic conditions, such as solid sodium hydroxide, can be employed. nih.gov This crossed-aldol reaction initially forms a β-hydroxy ketone, which readily dehydrates to yield an α,β-unsaturated ketone. magritek.com A subsequent Michael addition of the enolate of another molecule of 4-bromobenzaldehyde followed by dehydration would lead to the formation of a bis-benzylideneacetone derivative. While not directly yielding the target compound, this highlights the utility of Claisen-Schmidt variants in constructing the core carbon framework. A final reduction step would be necessary to produce this compound.

| Reactants | Catalyst | Key Reaction Type |

| Acetone | Sodium Hydroxide | Claisen-Schmidt Condensation |

| 4-bromobenzaldehyde |

Diiron Nonacarbonyl-Mediated Approaches and Analogous Reductions

Diiron nonacarbonyl (Fe₂CO)₉ is a versatile reagent in organometallic chemistry and has found applications in organic synthesis. wikipedia.orgchemeurope.com It serves as a more reactive source of Fe(0) than iron pentacarbonyl. chemeurope.comwikiwand.com One of its notable applications is in the synthesis of cyclopentadienones from dibromoketones via a Noyori [3+2] reaction. wikipedia.org

While a direct synthesis of this compound using diiron nonacarbonyl might not be the most conventional route, analogous reductive coupling reactions of benzylic halides can be considered. The reactivity of diiron nonacarbonyl could potentially be harnessed to mediate the coupling of two molecules of a 4-bromobenzyl halide with a one-carbon carbonyl source. However, a more established application of iron carbonyls is in the reduction of α,β-unsaturated ketones. For instance, (benzylideneacetone)iron tricarbonyl can be prepared from benzylideneacetone (B49655) and diiron nonacarbonyl. wikipedia.org This suggests that an iron carbonyl complex could be used to reduce the double bond of a chalcone precursor, similar to the method described in section 2.1.1.

Precursor-Based Transformation Routes

An alternative to constructing the carbon framework is to start with a precursor that already contains the desired carbon skeleton and modify it through chemical transformations.

Reduction of 1,3-Bis(4-bromophenyl)-2-propen-1-one

As mentioned previously, a highly effective method for preparing this compound is the selective reduction of its unsaturated precursor, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. nih.gov This chalcone is readily synthesized via the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.

The key step in this route is the reduction of the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic bromine atoms. Catalytic hydrogenation is a common and efficient method for this transformation. Other reduction methods, such as the use of metal hydrides under specific conditions or transfer hydrogenation, can also be employed. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity.

| Precursor | Reaction Type | Product |

| (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | Reduction | This compound |

Multi-step Synthetic Sequences from Halogenated Aromatic Precursors

The synthesis of this compound can also be envisioned through multi-step sequences starting from readily available halogenated aromatic precursors. For instance, a synthetic strategy could involve the use of Suzuki cross-coupling reactions. researchgate.netmdpi.com

One hypothetical route could begin with a suitable thiophene (B33073) derivative which, after a series of reactions including coupling with a 4-bromophenylboronic acid, could generate a key intermediate. researchgate.netresearchgate.net Subsequent manipulation of the functional groups would be required to construct the propan-2-one linker. Another approach could involve the Friedel-Crafts acylation of a brominated aromatic compound with a suitable acyl halide, followed by further functional group interconversions. These multi-step sequences offer flexibility in accessing a variety of substituted dibenzyl ketones, although they may be longer and less atom-economical than condensation-based routes.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction times and by-product formation. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

One of the common routes to 1,3-diaryl-2-propanones is through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) with a ketone, followed by reduction. In the case of this compound, this would involve the condensation of 4-bromobenzaldehyde with acetone to form 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, which is then selectively reduced. The optimization of this initial condensation step is crucial. Research on related Claisen-Schmidt condensations has shown that the choice of base, solvent, and temperature significantly impacts the reaction outcome. numberanalytics.com For instance, the use of solid catalysts like acid-montmorillonites under ultrasound irradiation has been reported to give high yields (85-95%) of trans-chalcones in short reaction times and under solvent-free conditions. nih.gov Similarly, heteropolyacids have been employed as recyclable catalysts, with solvent-free conditions using water as a green solvent often providing the highest yields. bas.bg

Another synthetic approach involves the reaction of 4-bromophenylacetic acid derivatives. The optimization of such reactions often involves exploring different coupling agents, bases, and solvents. For instance, in the synthesis of related 1,3-diaryl-2-propanones, the use of specific activating agents for the carboxylic acid can be optimized to improve the yield and reduce side reactions.

The following interactive table summarizes potential optimization parameters for the synthesis of this compound based on analogous reactions.

| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |

| Catalyst (for Claisen-Schmidt) | NaOH, KOH, Acid-Montmorillonite, Heteropolyacids | Varies | The choice of base or solid acid catalyst can significantly influence the rate and selectivity of the condensation reaction. Solid catalysts offer easier separation. |

| Solvent | Ethanol, Methanol (B129727), Dioxane, Solvent-free | High | Solvent polarity and its ability to dissolve reactants and intermediates are crucial. Solvent-free conditions can lead to higher yields and are environmentally preferable. nih.govbas.bg |

| Temperature | Room Temperature, 50-60 °C, Reflux | Optimized | Temperature affects reaction kinetics. An optimal temperature balances reaction rate with the potential for side reactions or decomposition. |

| Reactant Ratio (Aldehyde:Ketone) | 1:1, 2:1, 1:2 | Optimized | Stoichiometry affects the extent of the reaction and can minimize the formation of mono-substituted or other by-products. |

| Reaction Time | 1h, 4h, 20h | Optimized | Sufficient time is needed for reaction completion, but prolonged times can lead to by-product formation. scielo.br |

It is important to note that the optimal conditions are often interdependent and require a systematic approach, such as Design of Experiments (DoE), for their determination. rsc.org

Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. Key considerations for scalability include heat and mass transfer, reactor design, process safety, and downstream processing.

Heat Transfer: Many of the synthetic reactions for preparing ketones, such as Grignard reactions or Friedel-Crafts acylations, are highly exothermic. On a large scale, the efficient removal of heat is critical to prevent runaway reactions and the formation of impurities. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. Therefore, the choice of reactor (e.g., jacketed reactors, reactors with internal cooling coils, or continuous flow reactors) and the cooling capacity of the plant are paramount. For instance, a pilot plant synthesis of a ketone intermediate required vigilant temperature control to prevent an exothermic benzyne (B1209423) decomposition pathway. rsc.org

Mass Transfer: In heterogeneous reactions, such as those employing solid catalysts, ensuring efficient mixing and contact between the different phases is crucial for achieving high conversion rates. The agitation system of the reactor must be designed to handle the specific viscosity and density of the reaction mixture at scale. Inadequate mixing can lead to localized "hot spots" and a non-uniform product. The use of phase-transfer catalysts or emulsification techniques, as demonstrated in the large-scale production of benzalacetone, can be a strategy to overcome mass transfer limitations in biphasic systems.

Reactor Design and Material of Construction: The choice of reactor material must be compatible with the reactants, catalysts, and solvents used, especially when corrosive reagents like strong acids or bases are involved. For continuous processes, microreactors or packed-bed reactors might offer advantages in terms of heat and mass transfer, safety, and process control. Continuous flow synthesis has been successfully applied to the production of diaryl ketones, offering a safer and more efficient alternative to batch processes.

Process Safety: A thorough hazard and operability (HAZOP) study is essential before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for runaway reactions or the formation of hazardous by-products. The handling of flammable solvents and pyrophoric reagents like some organometallics requires strict safety protocols and engineered controls.

Downstream Processing: The isolation and purification of the final product on a large scale can be a significant cost factor. The choice of a synthetic route that minimizes by-product formation is therefore highly desirable. Crystallization is often the preferred method for purifying solid products at scale due to its efficiency and cost-effectiveness. The selection of an appropriate crystallization solvent and the optimization of cooling profiles are critical for obtaining the desired crystal size distribution and purity. The development of a scalable synthesis for 1,3-diphenylacetone (B89425) derivatives highlighted the importance of a well-designed work-up and crystallization procedure to achieve high purity at a larger scale.

Chemical Reactivity and Transformational Pathways of 1,3 Bis 4 Bromophenyl Propan 2 One

Reactions at the Ketone Carbonyl (C=O) Center of 1,3-Bis(4-bromophenyl)propan-2-one

The polarized carbon-oxygen double bond of the ketone is a primary site for chemical reactions. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 1,3-bis(4-bromophenyl)propan-2-ol. This transformation is a cornerstone of carbonyl chemistry and can be achieved using various reducing agents. The reaction involves the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. researchgate.net

Common laboratory reagents for this reduction include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). researchgate.netmnstate.edu Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. acs.org In contrast, LiAlH₄ is a much more powerful reducing agent that reacts violently with water and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel, is another effective method. More advanced methods include transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in the presence of a transition metal catalyst. organic-chemistry.org

| Reagent/Catalyst System | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1,3-Bis(4-bromophenyl)propan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or THF | 1,3-Bis(4-bromophenyl)propan-2-ol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | 1,3-Bis(4-bromophenyl)propan-2-ol |

| Isopropanol / Iridium Catalyst | Isopropanol | 1,3-Bis(4-bromophenyl)propan-2-ol |

Table 1: Common Reagents for the Reduction of this compound.

The fundamental reactivity of the carbonyl group is its susceptibility to nucleophilic addition. pressbooks.publibretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as a potent carbon-based nucleophile. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) results in the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate alkoxide to produce a tertiary alcohol. youtube.comyoutube.com The choice of Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the former carbonyl carbon.

| Nucleophile (Grignard Reagent) | Solvent | Final Product (after acidic workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether (Et₂O) or THF | 1,3-Bis(4-bromophenyl)-2-methylpropan-2-ol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Diethyl Ether (Et₂O) or THF | 1,3-Bis(4-bromophenyl)-2-ethylpropan-2-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Diethyl Ether (Et₂O) or THF | 1,3-Bis(4-bromophenyl)-2-phenylpropan-2-ol |

Table 2: Examples of Grignard Reactions with this compound.

The carbonyl group can undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. The reaction of this compound with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. mdpi.com This reaction is typically acid-catalyzed and is reversible, often requiring the removal of water to drive the equilibrium toward the product. mdpi.com

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding ketoxime, this compound oxime. acs.org Oximes are crystalline solids and serve as important derivatives for the characterization of ketones and as intermediates for further transformations, such as the Beckmann rearrangement. acs.org

| Reagent | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | N-substituted-1,3-bis(4-bromophenyl)propan-2-imine |

| Hydroxylamine (NH₂OH) | Ketoxime | This compound oxime |

Table 3: Imine and Oxime Formation from this compound.

Alpha-Functionalization Strategies of this compound

The methylene (B1212753) (CH₂) groups adjacent to the ketone are known as α-carbons. The protons attached to these carbons are acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. bham.ac.uk This acidity allows for the deprotonation of the α-carbon to form a nucleophilic enolate, which can then react with various electrophiles. wikipedia.org

The α-carbons of this compound can be selectively halogenated, most commonly via bromination. The reaction proceeds through an enol or enolate intermediate. Under acidic conditions (e.g., acetic acid), the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking molecular bromine (Br₂). mdpi.com This method is generally regioselective and can be controlled to achieve monobromination, yielding 1-bromo-1,3-bis(4-bromophenyl)propan-2-one.

In contrast, base-catalyzed halogenation proceeds via an enolate intermediate. This process is often harder to control, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-proton, making the product more reactive than the starting material and often leading to polyhalogenation. mnstate.edumasterorganicchemistry.com Therefore, for selective mono-α-halogenation, acid-catalyzed conditions are typically preferred.

| Reagent | Catalyst/Solvent | Key Intermediate | Product |

| Bromine (Br₂) | Acetic Acid (HOAc) | Enol | 1-Bromo-1,3-bis(4-bromophenyl)propan-2-one |

| N-Bromosuccinimide (NBS) | Acetic Acid (HOAc) | Enol | 1-Bromo-1,3-bis(4-bromophenyl)propan-2-one |

Table 4: Conditions for Regioselective α-Bromination.

Modern synthetic methods allow for the direct functionalization of the α-C(sp³)-H bond through transition metal catalysis. The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds. nih.gov In this reaction, this compound can be coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nsf.govorganic-chemistry.org

The catalytic cycle generally involves the formation of a palladium enolate from the ketone and a strong base (like sodium tert-butoxide). This intermediate then undergoes reductive elimination with an aryl halide that has already added to the palladium center, forming the α-arylated ketone product and regenerating the palladium(0) catalyst. organic-chemistry.orgorganic-chemistry.org This methodology provides a direct route to more complex ketone structures.

| Arylating Agent (Ar-X) | Catalyst | Ligand | Base | Product |

| Phenyl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | 1-(4-Bromophenyl)-1-phenyl-3-(4-bromophenyl)propan-2-one |

| 4-Methoxyphenyl Bromide | Pd(OAc)₂ | dppf | K₃PO₄ | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)-3-(4-bromophenyl)propan-2-one |

| 3-Bromopyridine | Pd₂(dba)₃ | XPhos | NaOtBu | 1-(4-Bromophenyl)-1-(pyridin-3-yl)-3-(4-bromophenyl)propan-2-one |

Table 5: Representative Conditions for Palladium-Catalyzed α-Arylation.

Enol and Enolate Chemistry of the Propan-2-one Backbone

The propan-2-one backbone of this compound is central to its reactivity, primarily through the formation of enol and enolate intermediates. Enolates are generated by treating the ketone with a suitable base, which deprotonates the α-carbon. masterorganicchemistry.combham.ac.uk The resulting enolate is a resonance-stabilized species and a potent nucleophile, capable of reacting with a wide array of electrophiles. masterorganicchemistry.comyoutube.com

The choice of base is critical in controlling the formation of the enolate. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can lead to the essentially complete and irreversible formation of the lithium enolate. bham.ac.uk Weaker bases, such as alkoxides, establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk

The nucleophilic enolate can participate in various reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position.

Aldol reactions: Condensation with aldehydes or other ketones to form β-hydroxy ketones. youtube.com

Halogenation: Reaction with halogens like bromine or chlorine to introduce a halogen atom at the α-position. masterorganicchemistry.com

The ability to form and control the reactivity of the enolate of this compound is fundamental to its utility in synthesizing more complex molecular architectures.

Reactivity of the Aryl Bromine Substituents in this compound

The two bromine atoms on the phenyl rings of this compound serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications of the parent molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. fishersci.co.uklibretexts.org In the case of this compound, the aryl bromide moieties can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. fishersci.co.uktcichemicals.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Product |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Water | 1,3-Bis(4-biphenyl)propan-2-one |

| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 1,3-Bis(4'-(methoxy)biphenyl-4-yl)propan-2-one |

| PdCl₂(dppf) | Vinylboronic acid pinacol (B44631) ester | Cs₂CO₃ | THF | 1,3-Bis(4-vinylphenyl)propan-2-one |

This table represents hypothetical examples based on general Suzuki-Miyaura reaction conditions and is for illustrative purposes.

Heck Reaction

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide (like the aryl bromides in our substrate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aryl rings of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The regioselectivity of the addition to the alkene is often high, with the aryl group attaching to the less substituted carbon of the double bond. mdpi.com

| Catalyst | Alkene | Base | Solvent | Product |

| Pd(OAc)₂ | Styrene | Et₃N | DMF | 1,3-Bis(4-styrylphenyl)propan-2-one |

| Pd(PPh₃)₄ | n-Butyl acrylate | K₂CO₃ | Acetonitrile | Di-n-butyl 4,4'-(2-oxopropane-1,3-diyl)bis(cinnamate) |

| Herrmann's catalyst | 3,3,3-Trifluoropropene | NaOAc | DMF | 1,3-Bis(4-(3,3,3-trifluoroprop-1-en-1-yl)phenyl)propan-2-one |

This table represents hypothetical examples based on general Heck reaction conditions and is for illustrative purposes.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed reaction is an efficient method for introducing alkyne functionalities onto the phenyl rings of this compound. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org

The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed as a key reactive intermediate. wikipedia.org

| Catalyst System | Alkyne | Base | Solvent | Product |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 1,3-Bis(4-(phenylethynyl)phenyl)propan-2-one |

| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | Diisopropylamine | Toluene | 1,3-Bis(4-((trimethylsilyl)ethynyl)phenyl)propan-2-one |

| PdCl₂(PCy₃)₂ (copper-free) | 1-Hexyne | Cs₂CO₃ | Dioxane | 1,3-Bis(4-(hex-1-yn-1-yl)phenyl)propan-2-one |

This table represents hypothetical examples based on general Sonogashira reaction conditions and is for illustrative purposes.

Derivatization via Nucleophilic Aromatic Substitution

While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable pathway for the derivatization of this compound, particularly under forcing conditions or with highly activated nucleophiles. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces the bromide on the aromatic ring. The reactivity of the aryl bromide towards nucleophilic attack can be enhanced by the presence of strong electron-withdrawing groups, which is not the case for this molecule in its ground state. However, the ketone functionality could potentially influence the electronic properties of the ring to a certain extent.

More plausible is the occurrence of SNAr reactions if the aromatic rings are further functionalized with potent electron-withdrawing groups, such as nitro groups. libretexts.org

Functionalization of the Aromatic Ring Systems of this compound

The aromatic rings of this compound can also be directly functionalized through electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The existing bromo and the benzyl (B1604629) ketone substituents will direct incoming electrophiles to specific positions on the aromatic ring, primarily the positions ortho to the activating benzyl ketone group and meta to the deactivating bromo group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid to introduce a -NO₂ group) and halogenation (using a halogen and a Lewis acid catalyst to introduce another halogen atom). The introduction of new substituents can further modify the electronic properties and steric environment of the molecule, opening up new avenues for subsequent transformations.

Advanced Applications of 1,3 Bis 4 Bromophenyl Propan 2 One As a Molecular Building Block

Precursor in Macrocyclic Synthesis: Case Studies in Yamamoto Coupling

The rigid structure and difunctional nature of 1,3-Bis(4-bromophenyl)propan-2-one make it an excellent starting material for the construction of macrocyclic compounds. A notable example is its use in a Yamamoto coupling procedure to achieve the one-step synthesis of a researchgate.net1biphenylophane derivative. researchgate.net This intramolecular coupling reaction, which forms a carbon-carbon bond between the two aryl halides, efficiently yields the macrocyclic structure 2,17-dioxo researchgate.net1biphenylophane. researchgate.net The high yield of this macrocyclization highlights the utility of this compound as a well-preorganized precursor for creating complex cyclic systems. researchgate.net

Table 1: Macrocyclization via Yamamoto Coupling

| Precursor | Coupling Reaction | Macrocyclic Product | Reference |

|---|

Role in the Synthesis of Complex Organic Architectures

The utility of this compound extends to the synthesis of elaborate polycyclic and heterocyclic systems, demonstrating its role as a key intermediate in creating molecules with significant structural complexity.

Construction of Benzo[k]fluoranthene (B33198) Derivatives

This compound is a critical precursor in the multi-step synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene. researchgate.netresearchgate.net The initial step involves the condensation of this compound to form 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one. semanticscholar.org This intermediate then undergoes a reaction with amyl nitrite (B80452) and anthranilic acid, proceeding through a Diels-Alder mechanism via a benzyne (B1209423) intermediate, to construct the final benzo[k]fluoranthene core. researchgate.netsemanticscholar.org The resulting highly conjugated system exhibits notable fluorescence, making it of interest for further applications. semanticscholar.org

Scheme 1: Synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene

This compound → 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one → 7,12-bis(4-bromophenyl)benzo[k]fluoranthene

Utilization in Bis-Porphyrin and Dipyrromethane Synthesis

The benzo[k]fluoranthene derivative synthesized from this compound serves as a platform for further elaboration into even more complex structures, such as bis-dipyrromethanes, which are crucial intermediates for the synthesis of bis-porphyrins. semanticscholar.orgnih.gov The 7,12-bis(4-bromophenyl)benzo[k]fluoranthene is first converted into the corresponding dialdehyde (B1249045), 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde, via an organometallic procedure. semanticscholar.org This new dialdehyde is then subjected to a Lewis acid-catalyzed reaction with pyrrole (B145914) to yield a novel, highly conjugated bis-dipyrromethane, namely 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene. semanticscholar.orgnih.gov The desirable spectroscopic and fluorometric properties of this compound make it a promising candidate for the synthesis of bis-porphyrins and other related macrocycles. semanticscholar.orgnih.gov

Table 2: Synthesis of Bis-Dipyrromethane

| Starting Material | Intermediate | Final Product | Application | Reference |

|---|

Intermediate in the Development of π-Conjugated Systems and Molecular Crowns

The derivatives synthesized from this compound are inherently π-conjugated systems, a class of molecules with interesting electronic and photophysical properties. The benzo[k]fluoranthene and bis-dipyrromethane derivatives discussed above are both highly conjugated and exhibit fluorescence, which is characteristic of such systems. semanticscholar.org Furthermore, literature points towards the use of this compound in the synthesis of π-extended molecular crown-shaped molecules, which can serve as model compounds for fullerenes. lookchem.com In one instance, the ketone was used to synthesize a linker, 1,3-bis(4-azidophenyl)propane, which was subsequently used in "click chemistry" to create binuclear platinum(II) complexes, demonstrating the modular approach to building large, functional π-systems. acs.org

Contributions to Material Science Through Advanced Precursors

The role of this compound as a precursor to advanced molecular architectures directly contributes to the field of materials science. The synthesis of highly fluorescent and conjugated systems like benzo[k]fluoranthenes and bis-dipyrromethanes provides access to molecules that can be explored for applications as luminescent materials, molecular sensors, or organic semiconductors. researchgate.net The ability to construct complex, well-defined structures such as macrocycles and molecular crowns from this building block is essential for developing new materials with tailored properties. researchgate.netlookchem.com For example, the synthesis of a biphenylophane macrocycle leads to the formation of microporous polymer networks with high surface areas, which are of interest for applications in gas storage and catalysis. researchgate.net

Utilization in Multi-Component Reaction Sequences

This compound has been identified as a reactant in multi-component reaction sequences. thieme-connect.com For instance, it is used in a Knoevenagel condensation as part of a synthetic route to produce complex cyclopentadienone derivatives. escholarship.org These types of reactions, where multiple components are combined in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. The reactivity of the central ketone in this compound makes it a suitable candidate for such transformations, allowing for the rapid assembly of intricate molecular frameworks.

Computational and Theoretical Investigations of 1,3 Bis 4 Bromophenyl Propan 2 One

Molecular Structure and Conformation Analysis

Geometry Optimization via Density Functional Theory (DFT)

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional structure of a molecule. For organic compounds like 1,3-Bis(4-bromophenyl)propan-2-one, Density Functional Theory (DFT) is a widely employed and reliable method. This process systematically alters the geometry of the molecule to find the arrangement with the lowest possible energy, known as the ground state.

In typical DFT calculations for similar molecules, a functional such as B3LYP is combined with a basis set like 6-311++G(d,p). The functional approximates the exchange-correlation energy, which is a complex component of the total electronic energy, while the basis set is a collection of mathematical functions used to build the molecular orbitals. The optimization process concludes when the forces on all atoms are close to zero, and the structure represents a minimum on the potential energy surface. The resulting optimized geometry provides a theoretical model of the molecule's most probable structure in the gas phase.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Theoretical calculations using DFT also yield a complete set of these geometric parameters. Comparing the theoretically calculated values with the experimental X-ray diffraction data is a standard method for validating the accuracy of the chosen computational model (the functional and basis set). A high degree of agreement between the calculated and experimental results confirms that the computational model provides a reliable representation of the molecule's structure.

Conformational Landscape Exploration

The this compound molecule possesses considerable flexibility, primarily due to the rotation possible around the single bonds within the central -CH₂COCH₂- bridge and the bonds connecting the phenyl rings to this bridge. This flexibility gives rise to a complex conformational landscape with multiple possible low-energy structures (conformers).

A study of a series of substituted bis(phenyl)acetones, including the bromo-substituted title compound, revealed that the nature of the substituent (electron-donating vs. electron-withdrawing) significantly influences the preferred solid-state conformation. acs.org The presence of the electron-withdrawing bromine atoms affects the intermolecular interactions and the crystal packing, leading to distinct conformational arrangements compared to unsubstituted or electron-donating substituted analogues. acs.org Exploring this landscape computationally involves mapping the potential energy surface by systematically rotating the key dihedral angles to identify the various stable conformers and the energy barriers that separate them.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity. Computational methods allow for the visualization and quantification of electronic properties that help predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgchemicalbook.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. acs.orgnih.govrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl rings, while the LUMO is likely centered on the carbonyl group (C=O) and the adjacent carbon atoms. The magnitude of the energy gap provides a quantitative measure of the molecule's propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic attack.

The standard color scheme for MEP maps is as follows:

Red: Regions of the most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and represent nucleophilic sites.

Blue: Regions of the most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and represent electrophilic sites.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of its lone pair electrons. This identifies the carbonyl oxygen as the primary nucleophilic site. The most positive potential (blue) would likely be found near the hydrogen atoms of the methylene (B1212753) (-CH₂-) groups and the carbonyl carbon, identifying these as potential electrophilic sites. The bromophenyl rings would exhibit a more complex potential distribution due to the interplay between the π-electron system and the electronegative bromine atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular bonding and charge transfer interactions. For this compound, NBO analysis elucidates the delocalization of electron density between the filled (donor) Lewis-type NBOs and the empty (acceptor) non-Lewis NBOs. This interaction is quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction.

A hypothetical table of significant NBO interactions for this compound is presented below, illustrating the type of data generated from such an analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | π(C=O) | ~25-35 |

| LP (1) O | σ(C-C) | ~2-5 |

| LP (1) Br | π(C-C) of phenyl ring | ~1-3 |

| π (C=C) of phenyl ring | π(C=O) | ~5-10 |

Note: The values in this table are illustrative and based on typical findings for similar aromatic ketones.

Mulliken and Natural Population Analysis (NPA)

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the distribution of atomic charges within a molecule, providing insights into its electrostatic potential and reactivity. While Mulliken population analysis is a historically significant and widely used method, it is known to be sensitive to the basis set used in the calculation. nih.govchemrxiv.org NPA, which is derived from the NBO analysis, is generally considered to be more robust and less basis-set dependent. researchgate.net

For this compound, these analyses typically show that the oxygen atom of the carbonyl group carries a significant negative charge due to its high electronegativity. The carbonyl carbon atom, in turn, exhibits a partial positive charge, making it an electrophilic center. The bromine atoms also carry a partial negative charge. The carbon atoms of the phenyl rings have varying charges depending on their position relative to the electron-withdrawing bromine atom and the propanone bridge.

A comparative table of hypothetical Mulliken and NPA charges for selected atoms in this compound is provided below.

| Atom | Mulliken Charge (e) | NPA Charge (e) |

| O (carbonyl) | -0.5 to -0.7 | -0.6 to -0.8 |

| C (carbonyl) | +0.4 to +0.6 | +0.5 to +0.7 |

| Br | -0.1 to -0.2 | -0.05 to -0.15 |

| C (attached to Br) | +0.1 to +0.2 | +0.05 to +0.15 |

Note: The values in this table are illustrative and based on general principles and data for similar compounds.

Spectroscopic Property Simulations

Computational methods are extensively used to simulate and predict the spectroscopic properties of molecules, aiding in the interpretation of experimental spectra.

Theoretical Infrared (IR) and Raman Spectra Prediction

Theoretical calculations, typically using DFT methods like B3LYP, can predict the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the normal modes of vibration and can be used to generate theoretical IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

The predicted spectra for this compound would show characteristic peaks for the C=O stretching of the ketone group (typically around 1700-1720 cm⁻¹), C-H stretching of the aromatic rings and the methylene groups, and C-Br stretching vibrations. The comparison between the theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes by determining the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode. nih.gov This analysis is crucial for an unambiguous interpretation of the IR and Raman spectra.

For this compound, a PED analysis would confirm the assignment of the strong band in the IR spectrum around 1715 cm⁻¹ to be predominantly due to the C=O stretching vibration. It would also help to disentangle the complex vibrational modes in the fingerprint region (below 1500 cm⁻¹), which arise from various combinations of C-C stretching, C-H bending, and other deformations within the molecule.

A sample of a hypothetical PED analysis for a few key vibrational modes is shown below.

| Wavenumber (cm⁻¹) | Assignment (PED Contributions) |

| ~3050 | C-H stretch (aromatic) (95%) |

| ~2950 | C-H stretch (aliphatic) (98%) |

| ~1715 | C=O stretch (85%), C-C stretch (10%) |

| ~1580 | C=C stretch (aromatic) (70%), C-H bend (20%) |

| ~650 | C-Br stretch (60%), C-C-C bend (30%) |

Note: The values in this table are illustrative and represent typical outcomes of a PED analysis.

UV-Visible Spectroscopy Simulation (e.g., SCF-TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the electronic absorption spectra (UV-Visible) of molecules. nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic rings and the carbonyl group, as well as n→π* transitions associated with the lone pair electrons of the carbonyl oxygen. masterorganicchemistry.com

The calculated spectrum would likely predict a strong absorption band in the UV region corresponding to the π→π* transitions of the conjugated system and a weaker, longer-wavelength absorption band corresponding to the n→π* transition of the ketone. The presence of the bromine atoms can cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted dibenzyl ketone.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore various reaction pathways, such as its behavior under photolytic conditions. For instance, studies on the photolysis of dibenzyl ketones have shown that they can undergo cleavage to form radical intermediates. scispace.com Computational modeling could be used to calculate the energies of reactants, transition states, and products for such a process, providing a detailed understanding of the reaction mechanism and kinetics. This approach allows for the prediction of the most likely reaction pathways and the identification of key intermediates.

Future Research Directions and Perspectives on 1,3 Bis 4 Bromophenyl Propan 2 One

Development of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing diaryl ketones, such as the Claisen-Schmidt condensation to form chalcone (B49325) precursors, are established, future research should prioritize the development of more sustainable and efficient synthetic strategies. pharmatutor.orgjmpas.com Modern organic synthesis is increasingly focused on principles of green chemistry, aiming to improve atom economy, reduce waste, and utilize milder reaction conditions. unibo.it

Future synthetic explorations could include:

Catalytic C-H Activation/Oxidation: A highly atom-economical approach would be the direct oxidation of the methylene (B1212753) C-H bonds of 1,3-bis(4-bromophenyl)propane. Research into visible-light-induced aerobic C-H oxidation, potentially using cerium chloride photocatalysis in aqueous media, could provide an environmentally friendly route to the target ketone and its derivatives. chemistryviews.org

One-Pot Multi-Component Reactions: Designing convergent one-pot syntheses starting from simpler precursors like 4-bromobenzaldehyde (B125591) or 4-bromophenylacetic acid could streamline the process, minimizing intermediate purification steps and solvent usage.

Flow Chemistry: The application of continuous flow technology could enable safer and more scalable synthesis. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and reduced risk when handling reactive intermediates.

Mechanochemical Synthesis: Exploring solid-state synthesis via mechanochemical methods (ball milling) could drastically reduce or eliminate the need for bulk solvents, aligning with key principles of sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Visible-Light C-H Oxidation | High atom economy; uses air as oxidant; aqueous solvent. chemistryviews.org | Achieving high selectivity for the ketone over other oxidation products. |

| One-Pot Syntheses | Reduced waste, time, and cost; operational simplicity. | Ensuring compatibility of reagents and catalysts in a single vessel. |

| Continuous Flow Synthesis | Scalability, safety, precise process control, higher purity. | Reactor design and optimization of flow parameters. |

Exploration of Catalytic Asymmetric Transformations

The prochiral nature of the carbonyl group in 1,3-Bis(4-bromophenyl)propan-2-one makes it an ideal substrate for catalytic asymmetric synthesis, enabling access to valuable chiral building blocks. Optically active secondary alcohols, for instance, are crucial intermediates for many pharmaceuticals. nih.govresearchgate.net

Key areas for future investigation are:

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to the corresponding chiral alcohol, 1,3-bis(4-bromophenyl)propan-2-ol, is a primary target. Research should explore a range of modern catalysts, including transition-metal complexes (e.g., Ru-BINAP systems) and various classes of organocatalysts like oxazaborolidines and chiral phosphoric acids. rsc.org Furthermore, biocatalytic methods using whole cells or isolated enzymes (ketoreductases) could offer high enantioselectivity under mild, environmentally benign conditions. mdpi.comnih.gov

Asymmetric Aldol Reactions: The two acidic α-hydrogens offer a handle for direct catalytic asymmetric aldol reactions. nih.gov Using chiral catalysts, such as proline derivatives or chiral nickel(II) complexes, the enolate of this compound could be reacted with various aldehydes to construct new carbon-carbon bonds and create two new stereocenters with high diastereoselectivity and enantioselectivity. nih.govsemanticscholar.org

Other Asymmetric Functionalizations: Beyond reductions and aldol reactions, the exploration of catalytic asymmetric α-amination, α-alkylation, and α-fluorination reactions would further demonstrate the synthetic utility of this scaffold.

Integration into Advanced Polymer and Supramolecular Chemistry

The presence of two symmetrically-disposed aryl bromide moieties provides ideal anchor points for building larger, functional molecular systems.

Polymer Synthesis: The compound can serve as an AB₂-type monomer in polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, could be employed to synthesize novel polyarylenes. The resulting polymers, featuring a ketone linkage, may exhibit interesting thermal, mechanical, or photophysical properties. The bulky, rigid structure could lead to materials with high thermal stability or polymers of intrinsic microporosity (PIMs).

Supramolecular Assembly: The molecule possesses both halogen bond donors (the C-Br groups) and a hydrogen/halogen bond acceptor (the C=O group). This functionality can be exploited to design and construct complex supramolecular architectures. researchgate.net Research should focus on co-crystallization experiments with complementary halogen and hydrogen bond acceptors/donors to form predictable assemblies like 2D networks or woven fabrics driven by C-Br···O or C-Br···N halogen bonds. nih.govmdpi.comnih.gov The strength and directionality of the halogen bond can be tuned (I > Br > Cl), making the bromine atoms in the title compound effective and reliable synthons for crystal engineering. nih.gov

Unveiling New Reactivity Patterns and Unconventional Functionalizations

The interplay between the ketone, the aryl bromides, and the methylene bridge suggests opportunities for discovering novel chemical transformations.

Photochemistry: Dibenzyl ketones are known to undergo photochemical reactions, such as decarbonylation via radical intermediates upon UV irradiation. dtic.milresearchgate.netacs.org Future studies should investigate the photolytic behavior of this compound. The presence of heavy bromine atoms could influence the intersystem crossing rates and the subsequent reactivity of the resulting triplet radical pair, potentially leading to unique rearrangement or cyclization products.

Unconventional C-Br Bond Functionalization: While traditional cross-coupling is a clear path, modern methods allow for more unconventional transformations of aryl bromides. Metallaphotocatalysis, for example, could enable the coupling of the C-Br bonds with partners that are inaccessible through thermal methods, such as the direct C(sp³)-H functionalization of alkanes. nih.gov Another avenue is the use of the aryl bromide itself as a halogenating agent for other substrates under specific catalytic conditions. researchgate.net

Migratory Cross-Coupling: Nickel-catalyzed migratory functionalization has been shown to enable the coupling of unactivated alkyl bromides at remote positions. nsf.gov It would be intriguing to explore whether the aryl bromide moieties could direct or participate in remote functionalization reactions involving other parts of the molecule or in intermolecular reactions.

Synergistic Applications of Experimental and Computational Approaches for Predictive Chemistry

The integration of computational chemistry with experimental work is crucial for accelerating discovery and deepening mechanistic understanding. grnjournal.usamacad.org For this compound, a synergistic approach could be particularly fruitful.

Future research should leverage computational tools in the following ways:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions. This can help rationalize observed product distributions, predict the feasibility of novel synthetic routes, and understand the role of catalysts in asymmetric transformations. nih.govrsc.orgnih.gov

Predicting Selectivity: In catalytic asymmetric reactions, computational modeling of substrate-catalyst complexes can predict which enantiomer or diastereomer will be favored. This predictive power can guide the selection of optimal catalysts and reaction conditions, saving significant experimental effort.

Modeling Supramolecular Interactions: The strength and geometry of non-covalent interactions, such as the halogen bonds crucial for self-assembly, can be accurately calculated. This allows for the in-silico design of supramolecular materials with desired topologies and properties before their experimental synthesis. nih.gov

Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can be used to confirm the structure of newly synthesized compounds and intermediates.

| Computational Method | Area of Application | Expected Outcome |

|---|---|---|

| DFT Transition State Analysis | Asymmetric Catalysis (6.2) | Rationalization of stereochemical outcomes; catalyst optimization. rsc.org |

| Molecular Dynamics (MD) | Polymer Chemistry (6.3) | Prediction of polymer chain conformation and bulk material properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis (6.2) | Modeling enzyme-substrate interactions to understand selectivity. |

| Non-Covalent Interaction (NCI) Plots | Supramolecular Chemistry (6.3) | Visualization and quantification of halogen and hydrogen bonds. |

Q & A

Basic: What are the standard synthetic routes for 1,3-Bis(4-bromophenyl)propan-2-one, and what are their respective yields?

The compound is commonly synthesized via Yamamoto coupling , a one-step reaction involving dibromo precursors under high-dilution conditions. For example, slow addition of this compound into a Ni(0) reagent solution yields a macrocyclic dimer with 30% efficiency , significantly higher than traditional multistep methods (~1% yield) . Alternative routes may involve Friedel-Crafts acylation of bromobenzene derivatives, though specific yields are not documented in the provided evidence.

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Yamamoto Coupling | Ni(0), high dilution, slow addition | 30% | |

| Multistep Synthesis | Not specified | ~1% |

Basic: How should researchers handle and store this compound to ensure safety and stability?

According to safety data sheets, the compound should be stored in a cool, dry environment away from oxidizers and ignition sources. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory. Stability tests indicate no decomposition under standard laboratory conditions, but prolonged exposure to moisture or light should be avoided .

Advanced: What strategies can minimize linear byproduct formation during macrocycle synthesis using this compound?

Linear byproducts arise from intermolecular coupling instead of intramolecular cyclization. Key strategies include:

- High-dilution conditions : Reduces intermolecular collisions, favoring macrocycle formation .

- Slow reagent addition : Ensures gradual reaction progression, as demonstrated in Yamamoto coupling .

- Catalyst optimization : Ni(0) catalysts with tailored ligands may enhance selectivity for cyclization over polymerization.

Advanced: How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of bromine atoms deactivates the aromatic rings, reducing electrophilic substitution reactivity. However, bromine serves as a leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Comparative studies with chlorophenyl analogs (e.g., 1,3-Bis(4-chlorophenyl)propan-2-one) show slower reaction kinetics due to weaker C–Br bonds versus C–Cl bonds, necessitating adjusted reaction temperatures or catalysts .

Structural Analysis: Which spectroscopic techniques confirm the structure of this compound, and what key features should be observed?

- NMR Spectroscopy :

- ¹H NMR : A singlet at ~3.8 ppm for the central ketone proton and aromatic protons at 7.4–7.6 ppm (doublets for para-substituted bromine) .

- ¹³C NMR : A carbonyl signal at ~210 ppm and aromatic carbons at 120–135 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 368 (C₁₅H₁₂Br₂O⁺) with isotopic patterns characteristic of bromine .

- X-ray Crystallography : Confirms dihedral angles between aromatic rings (if crystallized) .

Data Contradiction: How can yield discrepancies in macrocycle synthesis involving this compound be resolved?

Reported yield variations (e.g., 1% vs. 30%) stem from differences in:

- Reagent addition rate : Faster addition increases linear byproducts .

- Catalyst loading : Excess Ni(0) may promote side reactions.

- Solvent polarity : Polar solvents stabilize transition states for cyclization.

Resolution requires systematic optimization using Design of Experiments (DoE) to isolate critical variables .

Advanced: What are the applications of this compound in materials science?

The compound serves as a precursor for macrocyclic ligands in coordination chemistry. For example, its dimerization forms 3,3bi-linked macrocycles, which are potential hosts for supramolecular assemblies or catalysts . Derivatives with sulfur or phosphine groups (e.g., 1,3-Bis(phenylthio)propan-2-one) show utility in polymer chemistry and liquid crystal design .

Methodological: How can researchers differentiate between keto-enol tautomerism in this compound?

- UV-Vis Spectroscopy : Enol forms exhibit bathochromic shifts due to conjugation.

- ¹H NMR : Enol protons appear as broad singlets at ~12–14 ppm.

- IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ (keto) versus OH stretch at ~3200 cm⁻¹ (enol).

Safety: What are the ecological risks associated with this compound?

While specific ecotoxicology data is lacking, brominated aromatics are generally persistent organic pollutants . Proper disposal via incineration with halogen scrubbers is recommended to prevent bioaccumulation .

Advanced: How does this compound compare to its non-brominated analog in reactivity studies?

The brominated analog exhibits:

- Lower nucleophilicity : Due to electron-withdrawing Br groups.

- Enhanced leaving-group ability : Facilitates substitution reactions.

- Higher molecular weight : Impacts solubility and crystallization behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.